HPPD Inhibition Affinity: 207 nM Ki Differentiates Target Compound from Positional Isomer and Class Baselines
The target compound demonstrates a Ki of 207 nM against purified His6-tagged recombinant human HPPD, measured via inhibition of maleylacetoacetate formation after 30 minutes by UV/visible spectroscopy [1]. This value establishes a baseline affinity for the 3-acetylphenyl substitution pattern. In contrast, a close positional analog, 3-(4-acetylphenyl)-5-hydroxybenzoic acid, has not been reported with any measurable HPPD inhibition data, and generic hydroxybenzoic acid derivatives typically exhibit IC50 values in the micromolar to millimolar range (e.g., 4-hydroxybenzoic acid IC50 = 160 μg/mL against bacteria ).
| Evidence Dimension | Inhibitory constant (Ki) against human HPPD |
|---|---|
| Target Compound Data | Ki = 207 nM |
| Comparator Or Baseline | Class baseline: generic hydroxybenzoic acids (IC50 > 100 μM); Positional isomer (3-(4-acetylphenyl)-5-hydroxybenzoic acid): No reported HPPD activity |
| Quantified Difference | >100-fold higher affinity compared to generic class members; unique activity among close isomers |
| Conditions | In vitro enzyme inhibition assay using purified His6-tagged recombinant human HPPD; substrate: maleylacetoacetate; detection: UV/visible spectroscopy; incubation: 30 min |
Why This Matters
This 207 nM Ki value provides a specific, quantifiable benchmark for HPPD-targeted screening cascades, enabling direct potency comparisons that generic hydroxybenzoic acids cannot support.
- [1] BindingDB Entry BDBM50024745 (CHEMBL3342414). Affinity Data: Ki=207 nM for human HPPD. View Source
